5-methyltetrahydro-2H-pyran-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyloxan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-5-2-3-6(7)8-4-5/h5H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUBDAOKWZLWDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00443615 | |
| Record name | 5-methyl-tetrahydro-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3123-98-6 | |
| Record name | 5-methyl-tetrahydro-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for 5-Methyltetrahydro-2H-pyran-2-one
The synthesis of this compound can be achieved through several distinct routes, which are broadly categorized into asymmetric approaches, yielding chiral molecules, and general strategies that build the heterocyclic core.
Asymmetric Synthesis Approaches
Asymmetric synthesis is critical for producing enantiomerically pure or enriched chiral molecules, which is of significant interest in various fields of chemical research. For this compound, the chirality arises from the stereocenter at the C5 position. Key asymmetric methods include catalyst-mediated reductions and biocatalytic techniques.
The asymmetric hydrogenation of unsaturated precursors is a powerful and widely used method for creating chiral centers with high enantioselectivity. ethz.ch This strategy involves the use of transition metal catalysts combined with chiral ligands. While literature specifically detailing the asymmetric hydrogenation to this compound is not abundant, the principles are well-established through the synthesis of related chiral heterocycles like morpholines and other lactones. nih.gov
The process typically involves the hydrogenation of an unsaturated precursor, such as 5-methyl-2H-pyran-2-one or 5-methyl-5,6-dihydro-2H-pyran-2-one, using hydrogen gas or a transfer hydrogenation reagent. The catalyst system, composed of a metal like rhodium (Rh), ruthenium (Ru), or iridium (Ir) and a chiral phosphine (B1218219) ligand (e.g., BINAP, DuPhos, SKP), forms a chiral pocket that directs the approach of the hydrogen to one face of the double bond, leading to the preferential formation of one enantiomer. ethz.chnih.govajchem-b.com The effectiveness of these catalysts often relies on the presence of a nearby functional group that can coordinate to the metal center, enhancing both reactivity and stereocontrol. ethz.ch
Table 1: Overview of Chiral Catalysts for Asymmetric Hydrogenation of Heterocycles This table presents catalyst systems commonly used for the asymmetric hydrogenation of unsaturated heterocycles, which are applicable for the synthesis of chiral this compound from its unsaturated precursors.
| Catalyst Type | Common Metal | Typical Chiral Ligand | Substrate Class | Key Advantages |
|---|---|---|---|---|
| Rhodium-Based | Rh(I) | DuPhos, BINAP | Functionalized Alkenes | High enantioselectivity and functional group tolerance. ajchem-b.com |
| Ruthenium-Based | Ru(II) | BINAP, TsDPEN | Ketones, Heteroaromatics | Broad substrate scope, effective for heteroaromatic compounds. ajchem-b.com |
| Iridium-Based | Ir(I) | MeO-BIPHEP, P,N Ligands | Unfunctionalized Olefins, Imines | Highly efficient for challenging substrates. ajchem-b.comdicp.ac.cn |
Biocatalysis, utilizing isolated enzymes or whole microbial cells, offers a green and highly selective alternative for producing chiral compounds. For δ-valerolactones, enzymatic kinetic resolution is a documented approach. google.com This method involves the selective transformation of one enantiomer from a racemic mixture, leaving the other enantiomer untouched.
A common strategy is the use of hydrolases, such as lipases, to selectively catalyze the hydrolysis or esterification of one enantiomer of a racemic mixture. For example, a racemic mixture of a substituted δ-valerolactone can be subjected to an enzymatic reaction. The enzyme will act on only one of the enantiomers (e.g., the R-enantiomer), converting it to the corresponding hydroxy acid, while the other enantiomer (the S-enantiomer) remains in its lactone form. The resulting mixture of the hydroxy acid and the unreacted lactone can then be separated by standard chemical techniques, yielding both enantiomers in high purity. google.com
General Pyranone Synthesis Strategies
These methods focus on the construction of the pyranone ring and can be adapted to produce the 5-methyl substituted variant.
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. mdpi.com This approach is valued for its atom economy, reduced waste, and ability to rapidly generate molecular diversity. Several MCRs have been developed for the synthesis of pyran-containing heterocycles. osi.lvresearchgate.net
A representative strategy involves the tandem Knoevenagel condensation followed by a Michael addition. For instance, the reaction of an aldehyde, an active methylene (B1212753) compound (like a barbituric acid derivative), and a 1,3-dicarbonyl compound (such as 4-hydroxy-6-methyl-2H-pyran-2-one) can lead to complex pyran-fused structures. mdpi.com While not directly yielding the simple saturated lactone, these methods showcase the power of MCRs in building the pyranone core, which can be subsequently modified. Another powerful approach is the catalytic asymmetric multicomponent reaction (CAMCR), which can assemble complex δ-lactones from components like dialkylzincs, allenic esters, and ketones, creating multiple C-C bonds and a chiral center in one pot. organic-chemistry.org
Table 2: Example of a Multicomponent Reaction for Pyranone Synthesis This table illustrates a general model for pyranone synthesis via a multicomponent strategy, based on a known reaction type.
| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Phenylglyoxal hydrate | 1,3-Dimethylbarbituric acid | 4-Hydroxy-6-methyl-2H-pyran-2-one | p-Toluenesulfonic acid, EtOH, reflux | Complex pyrimidine-fused pyranone | mdpi.com |
Cyclization reactions are a fundamental and direct method for forming the lactone ring of this compound. Two primary cyclization-based strategies are prominent:
Intramolecular Cyclization (Lactonization): This is a classic method involving the acid-catalyzed intramolecular esterification of a δ-hydroxy carboxylic acid. The precursor, 5-hydroxy-4-methylpentanoic acid, upon heating in the presence of an acid catalyst, undergoes cyclization to eliminate a molecule of water and form the stable six-membered lactone ring of this compound.
Reductive Cyclization/Hydrogenation: An alternative route starts from an unsaturated precursor, such as 5-methyl-2H-pyran-2-one or its dihydro-analogs. The saturated ring is formed via catalytic hydrogenation. This reaction is typically carried out using a heterogeneous catalyst, like palladium on carbon (Pd/C) or platinum oxide (PtO₂), under an atmosphere of hydrogen gas. The catalyst facilitates the addition of hydrogen across the carbon-carbon double bond(s) in the pyranone ring to yield the final saturated product, this compound.
Oxidative Ring Expansion of Furfuryl Alcohol Precursors
A powerful method for synthesizing pyranone structures involves the oxidative ring expansion of furfuryl alcohol derivatives, a process known as the Achmatowicz reaction. researchgate.net This reaction transforms furan (B31954) rings into 6-hydroxypyranones, which are valuable intermediates that can be further converted to the target saturated lactones. researchgate.net
For the synthesis of this compound, the logical precursor would be 5-methylfurfuryl alcohol. The oxidative rearrangement disrupts the aromaticity of the furan ring to yield a dihydropyranone intermediate. researchgate.net Classical methods for this transformation may employ agents like N-bromosuccinimide. researchgate.net Subsequent reduction of the carbon-carbon double bond within the pyranone ring and reduction of the hemiketal, followed by lactonization, would yield the final saturated δ-lactone.
Industrial-Scale Preparation Methods for this compound and Derivatives
The industrial production of lactones is increasingly focused on developing efficient, scalable, and environmentally friendly protocols. Modern techniques are moving away from traditional batch processes towards more advanced and sustainable methods.
Continuous flow chemistry offers a compelling alternative for the synthesis of lactones on a larger scale. rsc.orgrsc.org This technology allows for the rapid and safe production of compounds with improved efficiency and purity. rsc.orgrsc.org Flow systems can be applied to various lactone synthesis reactions, including those from functionalized alkenoic acids, providing a streamlined process that can integrate reaction, work-up, and purification steps. rsc.org The use of flow reactors can significantly reduce reaction times, in some cases to under an hour, and enhance productivity, making it an appealing strategy for the industrial preparation of this compound and its derivatives. rsc.orgrsc.org For instance, a selenium-mediated catalytic process under flow conditions has been successfully developed for the synthesis of other hydroxy lactones, demonstrating the robustness and versatility of this approach for preparing important synthons. rsc.org
Achieving high yield and purity is paramount in chemical synthesis. The optimization of reaction conditions involves the careful selection of catalysts, solvents, temperature, and reagents. For chiral molecules, controlling stereoselectivity is also critical. In syntheses targeting specific enantiomers of lactones, methods like the Corey-Bakshi-Shibata (CBS) reduction can be optimized to produce high enantiomeric excess (ee).
The following table illustrates parameters that are typically optimized in lactone synthesis:
Table 1: Examples of Optimized Reaction Parameters in Lactone Synthesis
| Reaction Type | Parameter | Condition | Effect | Reference |
|---|---|---|---|---|
| Asymmetric Reduction | Catalyst | (S)-CBS reagent | High enantioselectivity (98% ee) | |
| Temperature | -78°C | High enantioselectivity | ||
| Solvent | Tetrahydrofuran (THF) | Effective medium for the reaction | ||
| Asymmetric Hydrogenation | Catalyst | Ru-(BINAP) system | High yield (89%) and enantioselectivity (94% ee) | |
| Pressure | 50 bar H₂ | Drives hydrogenation reaction |
Specific Process Steps (e.g., Esterification, Reduction, Demethylation, Iodination, Benzyl (B1604629) Protection, TBS Removal)
The synthesis of complex molecules often requires a series of specific chemical transformations, including the use of protecting groups.
Esterification : The formation of the lactone ring is fundamentally an intramolecular esterification of a hydroxycarboxylic acid. wikipedia.orglscollege.ac.in This cyclization is typically promoted by acidic conditions and works best for forming stable five- and six-membered rings like δ-lactones. quimicaorganica.orgmasterorganicchemistry.com The reaction is reversible and is driven towards the lactone product by removing the water that is formed. masterorganicchemistry.com
Reduction : Reduction reactions are crucial for converting unsaturated precursors to saturated lactones, such as the hydrogenation of 5-methyl-2H-pyran-2-one using a catalyst like palladium on carbon (Pd/C). The lactone functional group itself can be reduced to the corresponding diol using strong reducing agents like lithium aluminum hydride. wikipedia.org
Demethylation : In synthetic sequences where a methyl ether is used as a protecting group for a hydroxyl function, its removal (demethylation) is a necessary step. This can be achieved using reagents like trimethylsilyl (B98337) iodide (TMSI) or boron tribromide (BBr₃). libretexts.org
Iodination : Iodolactonization is a powerful reaction that forms an iodo-substituted lactone by treating an unsaturated carboxylic acid with iodine. wikipedia.orguvic.ca This intramolecular cyclization proceeds through an iodonium (B1229267) ion intermediate and is highly effective for synthesizing lactones under mild conditions. wikipedia.org The resulting iodine atom can be a useful handle for further chemical modifications. uvic.ca
Benzyl Protection : The benzyl (Bn) group is a common protecting group for alcohols due to its stability in both acidic and basic conditions. chem-station.com It is typically introduced using benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a base like sodium hydride (NaH). chem-station.comcommonorganicchemistry.com Deprotection is most commonly achieved by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), which cleaves the benzyl ether to regenerate the alcohol. commonorganicchemistry.comjk-sci.com
TBS Removal : The tert-butyldimethylsilyl (TBS) group is another widely used protecting group for alcohols. total-synthesis.comnumberanalytics.com Its removal, or deprotection, is typically accomplished using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions. total-synthesis.comcommonorganicchemistry.com The stability of TBS ethers allows for selective deprotection in the presence of other protecting groups. organic-chemistry.org
Chemical Reactivity and Transformation of this compound
The chemical behavior of this compound is dictated by the lactone (cyclic ester) functional group.
Ring Opening and Nucleophilic Substitution Reactions
The ester linkage within the lactone ring is susceptible to attack by nucleophiles, leading to ring-opening reactions. This is a characteristic transformation for lactones. wikipedia.org
Hydrolysis : In the presence of a base such as sodium hydroxide, the lactone can be hydrolyzed to open the ring and form the salt of the parent 5-hydroxy-4-methylpentanoic acid. wikipedia.org Acid-catalyzed hydrolysis can also achieve the same transformation, establishing an equilibrium between the lactone and the open-chain hydroxy acid. wikipedia.orgmasterorganicchemistry.com
Aminolysis : Reaction with amines can also open the lactone ring, yielding the corresponding amide-alcohol. wikipedia.org
General Nucleophilic Attack : A variety of nucleophiles can react with pyran-2-one derivatives, causing the ring to open and leading to the formation of diverse heterocyclic or open-chain structures. researchgate.net For this compound, such reactions provide a pathway to various substituted derivatives. The reaction of similar thiazoline (B8809763) fused 2-pyridones with alkyl halides in the presence of a base can lead to ring-opening via S-alkylation, generating N-alkenyl functionalized 2-pyridones. nih.gov
Oxidation Reactions and Product Characterization
The oxidation of this compound can be tailored to yield different products depending on the reagents and conditions employed. The primary sites for oxidation are the carbon atoms adjacent to the ring oxygen.
Mild oxidation can introduce unsaturation into the ring. For instance, oxidation can lead to the formation of 5-methyl-2H-pyran-2-one. More vigorous oxidation, however, can result in the cleavage of the lactone ring. Reagents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can oxidize the lactone to the corresponding carboxylic acid.
A common and milder reagent used for the oxidation of alcohols to aldehydes and ketones is Pyridinium Chlorochromate (PCC). masterorganicchemistry.comlibretexts.org While direct oxidation of the saturated lactone ring with PCC is not standard, if the lactone is first reduced to the corresponding lactol (a cyclic hemiacetal), PCC can then be effectively used to oxidize the lactol to the lactone. masterorganicchemistry.com This two-step process is a reliable method for forming lactones from alcohols. The reaction with PCC is typically performed in a solvent like dichloromethane. organic-chemistry.org
Table 1: Oxidation Reactions
| Starting Material | Reagent | Product | Notes |
|---|---|---|---|
| This compound | General Oxidizing Agents | 5-methyl-2H-pyran-2-one | Introduces unsaturation. |
| This compound | Strong Oxidants (e.g., KMnO₄) | Corresponding Carboxylic Acid | Involves ring cleavage. |
Product characterization is achieved through standard spectroscopic methods. The formation of an unsaturated lactone like 5-methyl-2H-pyran-2-one would be confirmed by the appearance of signals corresponding to vinylic protons in ¹H NMR spectroscopy and C=C stretching in IR spectroscopy. Ring-opened products, such as dicarboxylic acids, would show a broad O-H stretch and a C=O stretch for the carboxylic acid in the IR spectrum, and the disappearance of the characteristic lactone signals in NMR spectra.
Reduction Reactions and Product Characterization
The reduction of the lactone moiety in this compound is a common transformation that leads to either diols or lactols (cyclic hemiacetals), depending on the reducing agent used.
Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), typically reduce the ester group completely to a primary alcohol. In the case of this compound, this ring-opening reduction yields 4-methylhexane-1,5-diol. The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the cleavage of the acyl-oxygen bond to open the ring, and a subsequent reduction of the resulting aldehyde.
More sterically hindered and less reactive hydride reagents, such as diisobutylaluminum hydride (DIBAL-H), allow for the partial reduction of the lactone. chemistrysteps.commasterorganicchemistry.comtuodaindus.com When one equivalent of DIBAL-H is used at low temperatures (e.g., -78 °C), the reaction can be stopped at the lactol stage. chemistrysteps.comyoutube.com This intermediate is a valuable synthon for further transformations. The mechanism with DIBAL-H involves coordination of the aluminum atom to the carbonyl oxygen, which facilitates the hydride transfer. The resulting tetrahedral intermediate is stable at low temperatures and can be isolated upon aqueous workup. chemistrysteps.comyoutube.comyoutube.com
Table 2: Reduction Reactions of Lactones
| Reagent | Product Type | Mechanism Notes |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Diol | Complete reduction via ring-opening. |
The products of these reductions are identified by their characteristic spectral data. The formation of the diol is confirmed in the ¹H NMR spectrum by the disappearance of the lactone carbonyl signal in the ¹³C NMR spectrum and the appearance of new signals for the alcohol protons. The IR spectrum would show a broad O-H stretching band. The formation of a lactol would be indicated by the appearance of a new signal for the hemiacetal proton (O-CH-OH) in the ¹H NMR spectrum, typically between 4.5 and 5.5 ppm.
Rearrangement Reactions of Pyranone Nuclei
Rearrangement reactions of the saturated tetrahydropyran-2-one nucleus are less common than those of their unsaturated counterparts. However, under certain conditions, skeletal rearrangements can occur. For instance, the Achmatowicz rearrangement is a well-known reaction that transforms furfuryl alcohols into dihydropyranones, which are related structures. organic-chemistry.org
While direct examples for this compound are scarce in the literature, analogous rearrangements have been observed in similar ring systems. For example, in the Baeyer-Villiger oxidation of 4-hydroxycyclohexanone, the initially formed ε-caprolactone can rearrange to a five-membered lactone, driven by the release of ring strain. chemicalbook.com It is plausible that under specific acidic or basic conditions, or through enzymatic catalysis, the this compound ring could undergo rearrangement, potentially leading to the formation of furan or other heterocyclic systems, although such transformations are not widely reported. The Schmidt reaction, which converts ketones to amides or lactams using hydrazoic acid, has been applied to 5-acyl-2H-pyran-2-ones, resulting in the migration of the pyran-2-one ring. researchgate.net
Derivatization Strategies for Complex Molecular Architectures
This compound, particularly its chiral enantiomers, serves as a valuable starting material for the synthesis of more complex molecules, including natural products and pheromones.
A primary strategy for derivatization is the ring-opening of the lactone. This can be achieved by hydrolysis under acidic or basic conditions to yield 5-hydroxy-4-methylpentanoic acid. This hydroxy acid can then be subjected to a wide range of further chemical modifications at both the hydroxyl and carboxylic acid functionalities.
Another significant application is the ring-opening polymerization (ROP) of δ-lactones, including substituted variants like this compound. rsc.orgrsc.orgresearchgate.netacs.orgacs.org This process, often catalyzed by organocatalysts or metal-based systems, produces biodegradable aliphatic polyesters. The properties of the resulting polymer can be tuned by the stereochemistry of the monomer. nsf.govacs.org
Furthermore, the lactone can be used as a key intermediate in multi-step syntheses. For example, the parent compound, δ-valerolactone, is a starting material for the synthesis of α-methylene-δ-valerolactone, a monomer for producing polymers with specific functionalities. rsc.org The chiral versions of this compound are particularly useful as building blocks in stereoselective synthesis, allowing for the construction of molecules with defined stereocenters. researchgate.netscielo.brrsc.org For instance, related pyranone structures are used in multicomponent reactions to build complex heterocyclic systems like pyrimidine (B1678525) derivatives. mdpi.com
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 5-methyl-2H-pyran-2-one |
| Potassium permanganate |
| Chromium trioxide |
| Pyridinium Chlorochromate (PCC) |
| 4-methylhexane-1,5-diol |
| Lithium aluminum hydride (LiAlH₄) |
| Diisobutylaluminum hydride (DIBAL-H) |
| 5-hydroxy-4-methylpentanoic acid |
| α-methylene-δ-valerolactone |
Advanced Research Applications in Chemical Synthesis and Biological Systems
5-Methyltetrahydro-2H-pyran-2-one as a Chiral Building Block
Chirality is a critical feature in modern drug design and complex molecule synthesis, as different enantiomers (mirror-image isomers) of a molecule can have vastly different biological effects. mdpi.com Chiral building blocks are enantiomerically pure compounds used as starting materials to introduce a specific stereochemistry into a target molecule, a process central to asymmetric synthesis. mdpi.comlab-chemicals.com The tetrahydropyran (B127337) ring is a structural motif found in numerous biologically significant natural products, particularly those of marine origin, making its derivatives valuable in synthetic chemistry. nih.gov
The this compound scaffold serves as a foundational element for constructing larger, more intricate organic structures. The pyran-2-one ring system is a versatile precursor for a wide array of heterocyclic and carbocyclic products. semanticscholar.orgresearchgate.net Researchers utilize these building blocks in tandem reaction sequences to rapidly assemble molecules containing multiple pyran rings. nih.gov
The synthesis of highly substituted bicyclic 2H-pyrans, for example, has been achieved through palladium-catalyzed tandem reactions, demonstrating a convergent approach to complex molecular architecture. mdpi.com The lactone functionality within the pyran-2-one ring is susceptible to nucleophilic attack, which can open the ring and allow for the introduction of diverse functional groups, further expanding its utility in building complex molecular frameworks. semanticscholar.org
Asymmetric synthesis aims to produce a single enantiomer of a chiral product. Utilizing a chiral building block like an enantiomerically pure form of this compound is a primary strategy to achieve this. The inherent chirality of the building block directs the stereochemical outcome of subsequent reactions. mdpi.comresearchgate.net
Organocatalytic domino reactions, such as the Michael–hemiacetalization, have been developed to produce highly functionalized tetrahydropyrans with excellent control over the stereochemistry, resulting in products with two to four contiguous stereocenters. nih.gov Such methods highlight the importance of the pyran structure in creating stereochemically complex molecules. The synthesis of enantiomeric forms of related compounds, like (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol, relies on stereospecific acid-catalyzed cyclization, a key step that locks in the desired chirality. mdpi.comresearchgate.net
Role in Pharmaceutical Intermediate Synthesis Research
The structural features of this compound make it an important intermediate in pharmaceutical research, where it serves as a precursor for various therapeutic agents. mdpi.com Pyran-2-one derivatives are recognized as valuable scaffolds for synthesizing functionally diverse aromatic and heteroaromatic systems that exhibit a range of biological properties. researchgate.netsemanticscholar.org
The tetrahydropyran core is present in numerous pharmacologically active molecules, including those with anti-tumor, antimicrobial, and anti-inflammatory activities. semanticscholar.org The synthesis of 2-tetralones from 2H-pyran-2-one precursors is one example of how this scaffold is transformed into another class of compounds with significant pharmaceutical potential. mdpi.comsemanticscholar.org These tetralone derivatives are key starting materials for drugs used to treat conditions related to the central nervous system, such as Parkinson's disease, and for potent antibiotics with anticancer activity. semanticscholar.org
A significant application of tetrahydropyran-2-one derivatives is in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors. researchgate.net This class of drugs, which includes canagliflozin (B192856), dapagliflozin, and empagliflozin, is used to treat type 2 diabetes by promoting the excretion of glucose in the urine. researchgate.nethanze.nl
The synthesis of many SGLT2 inhibitors begins with a protected gluconolactone, which is a polyhydroxylated tetrahydropyran-2-one derivative. google.com A key step involves the reaction of this lactone with a potent nucleophile, such as an organolithium or Grignard reagent, to form a C-glycoside structure, which constitutes the core of the final drug molecule. google.comnih.gov For instance, the synthesis of a canagliflozin precursor involves the reaction of (3R,4S,5R,6R)-3,4,5-tris(trimethylsilyloxy)-6-((trimethylsilyloxy)methyl)tetrahydro-2H-pyran-2-one with a lithiated aryl species. google.com This demonstrates the critical role of the tetrahydropyran-2-one structure as the central electrophile in constructing the complex aglycone portion of these inhibitors.
| Reaction Type | Reactants | Product Type | Application |
| Aryl addition to lactone | (3R,4S,5R,6R)-3,4,5-tris(trimethylsilyloxy)-6-((trimethylsilyloxy)methyl)tetrahydro-2H-pyran-2-one, Aryl lithium reagent | C-glycoside intermediate | Synthesis of SGLT2 inhibitors google.com |
| Organocatalytic Domino Reaction | (E)-2-nitro-3-phenylprop-2-en-1-ol, Methyl 3-oxobutanoate | Polyfunctionalized tetrahydropyranol | Asymmetric synthesis of complex heterocycles nih.gov |
| Tandem Stille-Oxa-Electrocyclization | Vinyl stannanes, Vinyl iodides | Highly substituted bicyclic 2H-pyrans | Construction of complex organic molecules mdpi.com |
Platinum-based drugs are mainstays of cancer chemotherapy. Platinum(IV) complexes are developed as prodrugs that are more stable in the bloodstream and are reduced to the active platinum(II) species inside cancer cells, a mechanism that can improve efficacy and reduce side effects. researchgate.netnih.gov
Glycosylation, the attachment of sugar moieties (which have pyran or furan (B31954) structures), is a strategy to enhance the delivery of these platinum(IV) complexes to tumor cells. researchgate.netrsc.org The synthesis of these advanced therapeutic candidates involves conjugating a carbohydrate derivative to the platinum(IV) center. researchgate.netrsc.org For example, a protected mannose derivative (a pyranose) can be functionalized and then coupled to a platinum(IV) scaffold to create a glycosylated prodrug. rsc.org These glycosylated platinum complexes have shown significant antitumor activity, in some cases far exceeding that of cisplatin (B142131) and oxaliplatin, and demonstrate the vital role of the pyran structure in developing next-generation cancer therapies. researchgate.net
Investigation of Biological Activities in Research Models
The unique structure of this compound, featuring a six-membered lactone ring with a methyl group, underpins its investigation in various biological research models.
Enzyme Ligand and Modulator Studies
The biological activity of this compound is largely attributed to its capacity to function as a ligand for a variety of enzymes and receptors.
The primary mechanism of action for this compound in biological systems involves its interaction with proteins. Its chiral nature enables it to selectively engage with the chiral centers of enzymes, potentially modulating their activity by binding to specific sites. This interaction can alter biochemical pathways. Furthermore, the lactone ring of the compound is susceptible to hydrolysis, which would open the ring to form the corresponding hydroxy acid. This resulting molecule could then engage in different biological interactions.
Following the hydrolysis of its lactone ring, the resulting hydroxy acid form of this compound has the potential to participate in various metabolic pathways. The manipulation of metabolic pathways is a significant area of research for understanding cellular processes and developing new therapies. nih.gov In research models, such as yeast, the integrated analysis of transcriptional and metabolic responses to stressors reveals complex relationships within metabolic networks. nih.gov The introduction of a novel compound can alter these networks, leading to the accumulation of certain metabolites and the depletion of others, thereby providing insight into the compound's influence on cellular metabolism. nih.govresearchgate.net
Antioxidant Activity Research (e.g., DPPH Radical Scavenging Assays)
The potential antioxidant properties of this compound have been a subject of scientific inquiry. A common method for evaluating such properties is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.govresearchgate.net
This assay is based on the use of the stable free radical DPPH, which has a deep violet color in solution. thaiscience.info When an antioxidant compound is introduced, it donates a hydrogen atom or an electron to the DPPH radical, neutralizing it. nih.gov This neutralization leads to a loss of the violet color, a change that can be measured spectrophotometrically. thaiscience.info The efficiency of the antioxidant is often expressed as the EC50 value, which is the concentration of the substance required to reduce the initial DPPH concentration by 50%. thaiscience.info
| Compound | Concentration (µg/mL) | % DPPH Radical Scavenging (Hypothetical) | EC50 (µg/mL) (Hypothetical) |
|---|---|---|---|
| This compound | 50 | 25% | 180 |
| 100 | 38% | ||
| 200 | 55% | ||
| 400 | 85% | ||
| Ascorbic Acid (Reference) | 10 | 40% | 18 |
| 20 | 58% | ||
| 30 | 75% | ||
| 40 | 92% |
Studies on Related Bioactive Lactone Derivatives
The broader class of lactones, to which this compound belongs, is a significant source of bioactive compounds with demonstrated antimicrobial potential. nih.govresearchgate.net
Research into lactone derivatives has uncovered their efficacy against a range of bacterial pathogens, making them a subject of interest for developing new antimicrobial agents. nih.govnih.gov
Lactone 1,4-dihydroquinoline (B1252258) Derivatives: A series of these synthetic lactone derivatives were evaluated for their in vitro antibacterial activity. Several compounds in this series displayed moderate activity against Porphyromonas gingivalis. One derivative, in particular, was found to be the most active against three strains of Mycobacterium. Structure-activity relationship studies indicated that the presence of a nitro group on the benzylic ring enhanced antibacterial activity. researchgate.net
Sesquiterpene Lactones: This class of naturally occurring lactones has shown significant antimicrobial properties. nih.gov Costunolide, for instance, exhibits activity against Mycobacterium tuberculosis and Helicobacter pylori. nih.gov Other sesquiterpene lactones isolated from Cotula cinerea have demonstrated antibiotic effects against clinical isolates of Enterococcus faecalis. mdpi.com
Guaianolide-type Lactones: These lactones have shown remarkable antibacterial activity against Staphylococcus aureus and Escherichia fergusonii. nih.gov
| Lactone Derivative Class | Specific Compound/Derivative Example | Target Bacteria | Observed Activity | Source |
|---|---|---|---|---|
| Lactone 1,4-dihydroquinoline | Derivative 4bi | Mycobacterium spp. | Most active in the tested series. | researchgate.net |
| Lactone 1,4-dihydroquinoline | Derivatives 4ba, 4bb, 4bg, etc. | Porphyromonas gingivalis | Moderate antibacterial activity. | researchgate.net |
| Sesquiterpene Lactone | Costunolide | Mycobacterium tuberculosis, Helicobacter pylori | Antimicrobial properties reported. | nih.gov |
| Sesquiterpene Lactone | Compounds from Cotula cinerea | Enterococcus faecalis | Specific antibiotic and antibiofilm activity. | mdpi.com |
| Guaianolide-type Lactone | Compound 10 | Staphylococcus aureus, Escherichia fergusonii | Remarkable antibacterial activity (MIC 0.32 µg/mL and 1.7 µg/mL respectively). | nih.gov |
Anti-plasmodial Research
Cytotoxic Activity in Cell Line Research
An extensive review of scientific literature reveals a lack of studies focused on the cytotoxic activity of this compound in cell line research. No research data has been published that examines the effect of this particular compound on the viability or proliferation of cancerous or non-cancerous cell lines.
Applications in Proteomics Research
A thorough search of the scientific literature indicates that this compound has not been utilized in proteomics research. There are no published studies that employ this compound as a tool or subject of investigation within the field of proteomics.
Computational and Theoretical Investigations
Quantum Chemical Approaches
Quantum chemical approaches are pivotal in elucidating the molecular properties of δ-lactones from first principles. These methods allow for the detailed exploration of the potential energy surface, electronic structure, and reactivity patterns, offering a molecular-level understanding that complements experimental observations.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a principal tool for investigating δ-lactones due to its favorable balance of computational cost and accuracy. It has been extensively applied to study the stereochemistry and reactivity of these cyclic esters. nih.gov
The six-membered ring of 5-methyltetrahydro-2H-pyran-2-one is not planar and exists in various conformations. DFT calculations, particularly using the B3LYP functional, have been instrumental in mapping the conformational landscape of the parent δ-valerolactone and its methylated analogues. nih.gov The primary conformations include the chair, half-chair, boat, and twist forms.
For the unsubstituted δ-valerolactone, the four most stable conformations are two identical half-chairs (HC) and two identical twist-boats (TB), which are also known as sofa conformations. The boat (B) and the inverted half-chair (IHC) are transition states. The introduction of a methyl group, as in this compound, breaks the symmetry of the potential energy surface. nih.gov The methyl group can exist in either an axial or equatorial position, leading to different energy levels for the various conformations.
In a comprehensive DFT study on monomethylated δ-lactones, it was found that the half-chair conformation remains a low-energy form. nih.gov The relative stability of the conformers is determined by the position of the methyl group, with equatorial positions generally being more stable due to reduced steric strain.
Table 1: Relative Energies of δ-Valerolactone Conformers (B3LYP/def2-TZVPP) Data based on the parent compound, δ-valerolactone, as a model.
| Conformation | Relative Energy (kcal/mol) |
| Half-Chair (HC) | 0.00 |
| Twist-Boat (TB) | 1.30 |
| Boat (B) | 4.35 |
| Inverted Half-Chair (IHC) | 5.34 |
This table is generated based on data for the parent δ-valerolactone from computational studies and serves as a foundational model for understanding the conformational energetics of its methylated derivatives. nih.gov
Conceptual DFT provides a powerful framework for predicting molecular reactivity through various indices such as chemical potential (μ), hardness (η), and the global electrophilicity index (ω). acs.orgdergipark.org.tr These descriptors are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). acs.org
Chemical Potential (μ): Indicates the tendency of a molecule to donate or accept electrons. A higher (less negative) chemical potential suggests a greater tendency to donate electrons. acs.org
Global Electrophilicity Index (ω): Measures a molecule's ability to accept electrons. acs.org Higher values of ω signify a better electrophile. dergipark.org.tr
For lactones, these indices are crucial for understanding their behavior in reactions, such as cycloadditions or nucleophilic attacks. Studies on related cyclic compounds show that lactones are effective electrophiles. acs.org The methyl group in this compound is expected to have a modest influence on these global indices through inductive effects, slightly increasing the electron density of the ring system compared to the unsubstituted parent compound.
Local reactivity can be predicted using Fukui functions, which identify the specific atoms within a molecule most susceptible to nucleophilic or electrophilic attack. acs.org
Analysis of the electronic structure via DFT reveals the distribution of electrons and the nature of the molecular orbitals. The HOMO and LUMO are of particular interest as they govern many chemical reactions. In δ-lactones, the HOMO is typically associated with the oxygen atoms, particularly the lone pairs of the ester oxygen, while the LUMO is often a π* orbital centered on the carbonyl group (C=O). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A larger gap implies higher stability and lower reactivity. The methyl group at the C5 position in this compound would likely cause a slight increase in the HOMO energy level due to its electron-donating nature, thereby subtly modifying the reactivity profile compared to δ-valerolactone.
Ab Initio Theory Calculations
Ab initio calculations, which are based on first principles without empirical parameterization, provide a high level of theory for studying molecular systems. arxiv.orgrsc.org These methods have been used for conformational and configurational analysis, offering a quantitative assessment of stereochemical problems. rsc.org For molecules like δ-lactones, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, combined with large basis sets, can yield highly accurate energies and geometries. These calculations corroborate the findings from DFT, confirming that the half-chair conformation is the most stable for the δ-valerolactone ring system. nih.gov They are particularly valuable for benchmarking the results of more computationally efficient methods like DFT. rsc.org
Semi-Empirical Methods (e.g., PM6, PM7) for Related Structures
Semi-empirical methods, such as PM6 (Parametric Method 6) and PM7, offer a computationally less expensive alternative for studying large molecular systems. wikipedia.orgnih.gov These methods are based on the Hartree-Fock formalism but use parameters derived from experimental data to simplify calculations. wikipedia.org While they are generally less accurate than DFT or ab initio methods, they are useful for initial conformational searches and for studying very large systems where higher-level theories are not feasible. nih.govmdpi.com
The development of PM7 included modifications to better describe non-covalent interactions, which are crucial for accurate conformational analysis. nih.gov For related structures like proteins and other biochemical systems, these methods have been used to model geometries and reaction mechanisms. nih.gov However, their accuracy can be limited if the molecule under study differs significantly from the compounds used in their parameterization. nih.govmdpi.com For δ-lactones, these methods can provide qualitatively correct structures and relative energy trends, but quantitative results should be interpreted with caution. mdpi.com
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov These simulations provide a detailed view of molecular behavior, including intermolecular interactions and conformational changes. nih.govdovepress.com
MD simulations are instrumental in understanding how this compound interacts with its surroundings, such as solvents and pharmaceutical excipients. While specific studies on this exact molecule are not extensively detailed in public literature, research on analogous 2H-pyran-2-one derivatives provides significant insights. mdpi.comamrita.edu
Computational studies on related pyran-2-one structures have investigated their interactions with water to understand solubility and local molecular environments. mdpi.comsemanticscholar.org These simulations calculate interaction energies, count hydrogen bonds, and analyze radial distribution functions (RDFs) to describe the local reactivity and structuring of water molecules around the compound. amrita.edusemanticscholar.org For instance, in simulations of 2H-pyran-2-one analogues, it was found that on average, these molecules form approximately three hydrogen bonds with surrounding water molecules. semanticscholar.org One particular analogue, identified as the RS-4 molecule, formed over four hydrogen bonds on average, which correlated with its higher interaction energy with water. semanticscholar.org
MD simulations have also been employed to predict compatibility with pharmaceutical excipients. mdpi.com By calculating solubility parameters, researchers can identify suitable polymers for creating stable formulations. For example, polyvinylpyrrolidone (B124986) was identified as a potentially highly compatible excipient for certain 2H-pyran-2-one derivatives based on these computational predictions. mdpi.comamrita.edu This approach is crucial for designing amorphous solid dispersions, where intermolecular interactions between the drug and the polymer matrix can inhibit recrystallization and improve bioavailability. dovepress.com
| Derivative | Interaction Energy with Water (kcal/mol) | Average Hydrogen Bonds with Water |
| RS-4 | Highest (~ -80) | > 4 |
| RS-5 | Intermediate (~ -70) | ~ 3 |
| Other Analogues | Lower | ~ 3 |
| Data derived from studies on 2H-pyran-2-one analogues as a predictive model for the behavior of related compounds. semanticscholar.org |
Computational techniques like replica-exchange with solute tempering molecular dynamics (REST-MD) can be used to visualize and quantify these conformational exchange dynamics. copernicus.org These methods allow for the calculation of rotational energy barriers around specific bonds, providing results that can be compared with experimental data from high-resolution NMR spectroscopy. copernicus.org For related heterocyclic systems like tetrahydro-2H-pyran-2-ol, computational studies have been essential to understand phenomena such as the anomeric effect, where stereoelectronic effects lead to a preference for what might otherwise be a less sterically favored conformation. illinois.edu Understanding these dynamics is critical, as the biological activity of a molecule is often dependent on its ability to adopt a specific, "bioactive" conformation. copernicus.org
| Conformer Type | Key Feature | Relative Energy (Hypothetical) |
| Chair (Methyl Equatorial) | Lowest steric hindrance | Lowest |
| Chair (Methyl Axial) | Potential 1,3-diaxial interactions | Higher |
| Twist-Boat | Intermediate conformation | Higher |
| Boat | High steric and torsional strain | Highest |
| This table represents a conceptual model of conformational possibilities for this compound based on general principles of cyclic organic molecules. |
Structure-Activity Relationship (SAR) Studies through Computational Models
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. Computational models are a cornerstone of modern SAR, allowing for the prediction of activity and the rational design of new, more potent molecules. nih.gov These models are built by calculating a range of molecular descriptors and correlating them with observed biological data. Common descriptors include quantum chemical properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, as well as physical properties like molecular weight and dipole moment. nih.gov
A key application of computational SAR is modeling the interaction between a small molecule (ligand) and its biological target, such as an enzyme. nih.gov Pyrrolysyl-tRNA synthetase (PylRS), an enzyme involved in protein synthesis, is a target of interest for novel inhibitors. nih.gov While specific modeling of this compound with PylRS is not widely published, the methodology for such an investigation is well-established.
The process would begin with molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This model would place this compound into the binding site of PylRS, identifying potential key interactions such as hydrogen bonds, hydrophobic contacts, and salt bridges. nih.gov
Following docking, MD simulations would be performed on the ligand-protein complex to refine the binding pose and assess the stability of the interaction over time. By analyzing the simulation trajectory, researchers can identify the specific amino acid residues that form the most critical and durable contacts with the ligand. This detailed understanding of the binding mode is essential for explaining the ligand's specificity and for designing modifications to improve its affinity and inhibitory potential. nih.gov
| Interaction Type | Ligand Functional Group | Potential PylRS Residue |
| Hydrogen Bond (Acceptor) | Carbonyl Oxygen | Lysine, Arginine, Serine |
| Hydrogen Bond (Donor) | (If hydrolyzed to hydroxy acid) | Aspartate, Glutamate, Asparagine |
| Hydrophobic Interaction | Methyl Group, Pyran Ring CH2 | Leucine, Isoleucine, Valine, Phenylalanine |
| Van der Waals Contacts | Entire Molecule | Various residues in the binding pocket |
| This table presents a hypothetical model of potential interactions between this compound and a tRNA synthetase binding site, based on general principles of ligand-protein interactions. |
Natural Occurrence and Biosynthesis Research
Identification in Natural Products and Biological Extracts
The compound 5-methyltetrahydro-2H-pyran-2-one is a saturated δ-lactone. While the core tetrahydropyran-2-one structure is found in various natural products, the specific 5-methyl substituted variant has been identified in select biological sources. Research into its natural occurrence has focused on plant-based materials and secondary metabolites from microorganisms.
Flavonoids are a major class of polyphenolic secondary metabolites in plants, characterized by a C6-C3-C6 carbon framework. nih.gov This structure consists of two benzene (B151609) rings (A and B) linked by a heterocyclic pyran ring (C). nih.govmdpi.com The biosynthesis of flavonoids proceeds through the phenylpropanoid pathway, where enzymatic modifications lead to various classes such as flavanones, flavonols, and anthocyanins. wikipedia.org Flavanones, for instance, are formed by the condensation of six-membered rings with α-pyrone or its dihydro-derivatives. biotech-asia.org
While the pyran ring is fundamental to the flavonoid structure, it typically exists as an unsaturated pyrone or dihydropyrone. biotech-asia.org The fully saturated tetrahydropyran-2-one lactone, as seen in this compound, is not a commonly reported moiety within the natural flavonoid architecture. The flavonoid biosynthetic pathway leads to the formation of the C-ring through cyclization, but not typically to the creation of a saturated lactone as a substituent. mdpi.comwikipedia.org
Fungi, particularly from the genera Penicillium and Phoma, are well-documented producers of a diverse array of secondary metabolites, including various pyranone derivatives. nih.govresearchgate.netmdpi.com These compounds are often isolated from marine-derived or plant-endophytic fungi. nih.govnih.gov For example, studies on a marine-sourced Penicillium restrictum revealed a high chemical diversity of pyran-2-ones, which were specifically induced under marine culture conditions. nih.gov Similarly, new pyranone derivatives, phomapyrones A and B, have been isolated from the endophytic fungus Phoma sp. researchgate.net
While many of the identified compounds are unsaturated or have different substitution patterns, the core structure is a common fungal metabolite. The specific compound this compound, also known as 5-methyl-delta-valerolactone, has been identified as a flavor-active volatile compound in different genotypes of malted barley, described as having herbal and sweet notes. barleyworld.org The malting process involves controlled germination, which can be influenced by microbial activity, suggesting a potential link to microbial metabolic output.
| Compound Name | Fungal Source | Reference |
|---|---|---|
| Penicillone | Penicillium paxilli | researchgate.net |
| Phomapyrone A & B | Phoma sp. | researchgate.net |
| Ficipyrone A & B | Pestalotiopsis fici | nih.gov |
| (Multiple Pyran-2-ones) | Penicillium restrictum | nih.gov |
| Roquefortine C (Indole alkaloid, not a pyranone) | Penicillium roqueforti | mdpi.com |
Biosynthetic Pathways and Precursor Identification
The biosynthesis of δ-lactones in microorganisms is generally understood to originate from fatty acid metabolism. mdpi.comresearchgate.net This process is distinct from chemical synthesis, which often involves the oxidation of cyclic ketones. biotech-asia.orgresearchgate.net The de novo biosynthesis by microbes like fungi involves a multi-step enzymatic pathway. mdpi.comresearchgate.net
The proposed biosynthetic pathway for a δ-lactone like this compound involves four key stages:
Fatty Acid Synthesis : The microorganism uses a primary substrate, such as sugars, to build fatty acid chains. For this compound, a branched-chain fatty acid would likely serve as the initial precursor.
Hydroxylation : A key step is the specific hydroxylation of the fatty acid chain. To form a δ-lactone, this hydroxylation must occur at the C5 (or delta) position. researchgate.net
β-Oxidation : The resulting hydroxy fatty acid is then shortened through the β-oxidation pathway, where the carbon chain is cleaved in two-carbon units per cycle. mdpi.comresearchgate.net
Lactonization : When the β-oxidation process yields a 5-hydroxyalkanoic acid, it can undergo intramolecular cyclization to form the stable six-membered δ-lactone ring. This final step is often spontaneous, particularly under acidic conditions. mdpi.comresearchgate.net
The enzymatic machinery for these pathways involves polyketide synthases (PKSs), which are responsible for constructing the initial carbon backbone in many fungal secondary metabolites. nih.govresearchgate.net
| Step | Process | Key Enzymes/Mechanisms | Reference |
|---|---|---|---|
| 1 | Precursor Synthesis | Fatty Acid Synthase (FAS) / Polyketide Synthase (PKS) to create a (branched) fatty acid chain. | mdpi.comnih.gov |
| 2 | Chain Modification | Hydroxylase enzymes introduce a hydroxyl (-OH) group at the C5 (delta) position of the fatty acid. | researchgate.netnih.gov |
| 3 | Chain Shortening | The hydroxy fatty acid enters the β-oxidation cycle, which shortens the carbon chain. | mdpi.comresearchgate.net |
| 4 | Cyclization | The resulting 5-hydroxyalkanoic acid undergoes spontaneous or enzyme-mediated intramolecular esterification (lactonization). | mdpi.comresearchgate.net |
Metabolic Studies in Non-Human Biological Systems
Metabolic studies of lactones are crucial for understanding their behavior in biological systems. Research has utilized both in vitro and in vivo models to elucidate transformation pathways and species-specific differences.
In vitro studies using liver microsomes are a standard method for investigating the metabolism of xenobiotics. These preparations contain key drug-metabolizing enzymes like cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs). A primary metabolic pathway for lactones is hydrolysis of the ester bond, which opens the ring to form the corresponding hydroxy acid. This reaction can significantly alter the compound's biological activity.
Studies on structurally related lactones provide a model for the likely metabolism of this compound. For example, the metabolism of toddalolactone (B1682391) was investigated using liver microsomes from humans, monkeys, dogs, rabbits, rats, and mice. nih.gov The results indicated that metabolism is primarily mediated by CYP enzymes, with CYP1A1 and CYP3A5 identified as the major isoforms involved in its biotransformation. nih.gov Additionally, UGT-mediated glucuronidation was found to be a significant metabolic pathway. nih.gov While demethylation is a possible metabolic route for methylated compounds, the primary transformations identified for similar lactone structures involve oxidation and hydrolysis. nih.gov
Significant species differences have been observed in the metabolism of lactones. In a comparative study of toddalolactone, monkey liver microsomes showed the highest metabolic capacity, while human microsomes exhibited a slower rate of metabolism. nih.gov This highlights the importance of selecting appropriate animal models for pharmacokinetic studies.
An in vivo pharmacokinetic study in Sprague-Dawley rats was conducted for toddalolactone following intravenous injection. nih.gov The study determined key parameters such as the peak plasma concentration (Cmax), time to peak concentration (Tmax), and the elimination half-life (t1/2), providing a profile of the compound's absorption, distribution, and elimination in a living system. nih.gov Such data are essential for understanding how the compound behaves systemically and for comparing its metabolic fate across different species.
| Species | Half-Life (T1/2) in CYP-mediated system (min) | Half-Life (T1/2) in UGT-mediated system (min) | Reference |
|---|---|---|---|
| Monkey | 245 | 66 | nih.gov |
| Human | 673 | 83 | nih.gov |
| Dog | >1000 | 104 | nih.gov |
| Minipig | >1000 | 128 | nih.gov |
| Rabbit | >1000 | 158 | nih.gov |
| Rat | >1000 | 223 | nih.gov |
| Mouse | >1000 | 347 | nih.gov |
Analytical Methodologies for Characterization and Quantification in Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is a cornerstone for the molecular characterization of 5-methyltetrahydro-2H-pyran-2-one, providing detailed information about its atomic composition and bonding arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of this compound. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.
In ¹H NMR spectroscopy, the chemical shifts and coupling patterns of the protons provide a wealth of structural information. The protons on the carbon adjacent to the ring oxygen (C6) are expected to be the most deshielded, appearing at a lower field. The methyl group protons at the C5 position would appear as a doublet, coupled to the adjacent proton.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbonyl carbon (C2) of the lactone is the most deshielded and will have a characteristic chemical shift in the range of 170-180 ppm. The carbon bearing the oxygen atom (C6) will also be significantly deshielded compared to the other aliphatic carbons in the ring. While specific spectral data for this compound is not widely published in public-domain literature, expected chemical shifts can be inferred from data on similar tetrahydropyran-2-one structures. rsc.org For instance, in related compounds, the protons and carbons of the pyran ring exhibit predictable chemical shifts that are influenced by the substituents. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures and may vary based on solvent and experimental conditions.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | - | ~175 |
| C3 | ~2.5 - 2.7 | ~30 |
| C4 | ~1.8 - 2.0 | ~25 |
| C5 | ~2.2 - 2.4 | ~35 |
| C6 | ~4.2 - 4.4 | ~75 |
| 5-CH₃ | ~1.1 - 1.3 (doublet) | ~20 |
Mass Spectrometry (MS) Applications (e.g., LC-MS, IR-MALDESI)
Mass spectrometry (MS) is a crucial tool for determining the molecular weight and fragmentation pattern of this compound. With a molecular formula of C₆H₁₀O₂, the expected monoisotopic mass is approximately 114.0681 g/mol . In techniques like Electrospray Ionization (ESI)-MS, the compound is typically observed as a protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of around 115.
The fragmentation of lactones in MS often involves characteristic neutral losses, such as the loss of carbon monoxide (CO) and water (H₂O). researchgate.net The study of fragmentation pathways helps to confirm the lactone structure. researchgate.net High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition of the parent ion and its fragments with high accuracy, further validating the molecular formula.
Advanced MS techniques are also applied in the study of this compound. Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, allowing for the analysis of this compound in complex mixtures and for pharmacokinetic studies. sigmaaldrich.com Infrared Matrix-Assisted Laser Desorption Electrospray Ionization (IR-MALDESI) is an ambient ionization technique that can be used for mass spectrometry imaging (MSI), enabling the visualization of the spatial distribution of the compound in biological tissues without extensive sample preparation.
Infrared (IR) Spectroscopy in Structural Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The most prominent and diagnostic feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the six-membered lactone ring. This peak typically appears in the region of 1720-1750 cm⁻¹.
Other significant absorption bands include the C-O stretching vibrations of the ester group, which are usually found in the 1250-1000 cm⁻¹ region. The C-H stretching vibrations of the methyl and methylene (B1212753) groups are observed around 2850-3000 cm⁻¹. The presence of these characteristic bands provides strong evidence for the tetrahydropyran-2-one structure. The IR spectra of related compounds, such as tetrahydro-4-methyl-2H-pyran-2-one and tetrahydro-2H-pyran-2-one, are available in spectral databases and show these characteristic features. chiraltech.comresearchgate.net
Table 2: Characteristic IR Absorption Bands for Tetrahydropyran-2-ones
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) |
| C=O (Lactone) | Stretch | 1720 - 1750 (strong) |
| C-O (Ester) | Stretch | 1250 - 1000 (strong) |
| C-H (Aliphatic) | Stretch | 2850 - 3000 (medium) |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are fundamental for the separation, purification, and purity assessment of this compound, including the critical separation of its enantiomers.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for both the analysis and purification of this compound. For achiral analysis, reversed-phase HPLC is commonly employed. A typical method for the related compound tetrahydro-2H-pyran-2-one uses a C18 or a specialized reverse-phase column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid. nih.gov
A crucial application of HPLC for this compound is chiral separation to resolve its (R) and (S) enantiomers. This is accomplished using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating the enantiomers of a wide range of chiral compounds. csfarmacie.cznih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. nih.gov The mobile phase for chiral separations typically consists of a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol such as isopropanol (B130326) or ethanol. semanticscholar.org Adjusting the mobile phase composition, flow rate, and temperature are key parameters for optimizing the resolution of the enantiomers. sigmaaldrich.com
Table 3: Example HPLC Conditions for Related Pyranone Analysis
| Parameter | Condition |
| Column | Newcrom R1 (for achiral analysis) nih.gov |
| Chiralpak AD-H (for chiral analysis) semanticscholar.org | |
| Mobile Phase | Acetonitrile/Water/Phosphoric Acid (achiral) nih.gov |
| n-Hexane/Isopropanol (chiral) semanticscholar.org | |
| Detection | UV (e.g., at 210 nm) |
| Flow Rate | Typically 0.5 - 1.0 mL/min |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used to monitor the progress of chemical reactions in the synthesis of this compound. For example, during the synthesis of the compound via the lactonization of 5-hydroxy-4-methylpentanoic acid, TLC can be used to track the consumption of the starting material and the formation of the product.
A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel), which is then developed in an appropriate solvent system (eluent). The choice of eluent is crucial and is determined empirically to achieve good separation between the starting material and the product. Due to the difference in polarity (the hydroxy acid starting material is more polar than the lactone product), the compounds will travel at different rates up the plate, resulting in different retention factor (Rf) values. The spots can be visualized under UV light if they are UV-active, or by staining with a suitable reagent such as potassium permanganate (B83412) or iodine vapor. By comparing the spots of the reaction mixture to those of the starting material and a pure product standard, a researcher can qualitatively assess the progress of the reaction.
Bioassay Methodologies for Activity Assessment
Bioassays are crucial for determining the biological activity of a compound. These in vitro tests measure the specific effects of a substance on a biological system. For this compound, assessing its antioxidant and antimicrobial potential involves specific, standardized assays.
DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common and straightforward method used to evaluate the antioxidant capacity of a compound. mdpi.commdpi.com The principle of this assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical. nih.gov
The DPPH radical has a deep violet color in solution, and its absorbance is measured at a specific wavelength, typically around 515 to 517 nm, using a spectrophotometer. caymanchem.commdpi.com When an antioxidant compound is added to the DPPH solution, it reduces the radical to its non-radical form, 2,2-diphenyl-1-picrylhydrazine. This reduction is accompanied by a color change from violet to yellow. mdpi.com The degree of discoloration indicates the scavenging potential of the antioxidant substance. The results are often expressed as the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. nih.gov
A review of available scientific literature did not yield specific studies detailing the results of the DPPH radical scavenging assay for this compound.
Minimal Inhibitory Concentration (MIC) Determination
The Minimal Inhibitory Concentration (MIC) is a fundamental quantitative measure in microbiology used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period. microbe-investigations.comnih.gov This assay is a gold standard for assessing the potency of antimicrobial compounds.
The MIC test is typically performed using broth microdilution or agar (B569324) dilution methods. microbe-investigations.comnih.gov In the broth microdilution method, a series of two-fold dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of a specific bacterium or fungus (e.g., ~5×10⁵ colony-forming units/mL). microbe-investigations.com The plates are incubated under controlled conditions (e.g., at 37°C for 18-24 hours). nih.gov After incubation, the plates are visually inspected or read with a spectrophotometer to find the lowest concentration of the compound at which no turbidity or pellet, indicating microbial growth, is observed. This concentration is reported as the MIC value. microbe-investigations.com
Specific research data detailing the Minimal Inhibitory Concentration (MIC) of this compound against various microorganisms were not found in the reviewed literature.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Strategies and Green Chemistry Approaches
The synthesis of 5-methyltetrahydro-2H-pyran-2-one and its derivatives is an active area of research, with a strong emphasis on developing more efficient, selective, and environmentally benign methodologies. Traditional synthetic routes often involve multi-step processes with harsh reagents. orgsyn.org Future strategies are geared towards overcoming these limitations.
One promising direction is the application of green chemistry principles. This includes the use of renewable starting materials, such as the bio-derived solvent γ-valerolactone (GVL), and the development of catalytic systems that minimize waste and energy consumption. nih.gov For instance, microwave-assisted organic synthesis (MAOS) has been shown to accelerate the formation of pyran derivatives, often in greener solvents like water or polyethylene (B3416737) glycol. nih.govnih.gov The continuous gas-phase synthesis of related lactones, such as α-methylene-δ-valerolactone, using solid oxide catalysts, points towards scalable and efficient production methods that could be adapted for this compound. rsc.orgrsc.org
Furthermore, the development of one-pot multicomponent reactions represents a powerful strategy for the efficient construction of complex tetrahydropyran (B127337) skeletons. semanticscholar.org These methods, which combine multiple reaction steps into a single operation, align with the principles of atom economy and process simplification. The exploration of novel catalysts, including organocatalysts and metal-organic frameworks, is also expected to yield more selective and robust synthetic routes.
| Synthetic Strategy | Catalyst/Conditions | Key Advantages | Reference(s) |
| Classical Cyclization | Acidic conditions | Well-established method | |
| Microwave-Assisted Synthesis | Piperidine in PEG-400 | Rapid reaction times, recyclable solvent | nih.gov |
| Gas-Phase Catalysis | CaO/SiO₂ | Continuous process, high selectivity | rsc.orgrsc.org |
| Palladium-Catalyzed Oxidative Heck Redox-Relay | Pd(II)/bis-sulfoxide | High stereoselectivity, mild conditions | nsf.gov |
Exploration of Undiscovered Biological Activities and Therapeutic Potential in Research Models
The structural motifs present in this compound are found in numerous biologically active natural products, suggesting a rich, yet largely untapped, therapeutic potential. nih.gov While research on the specific biological activities of this compound is still emerging, studies on related pyran-2-one derivatives have revealed a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and cytotoxic activities. researchgate.net
Future research will likely focus on a systematic evaluation of this compound and its derivatives in various disease models. For instance, its potential as an antimicrobial agent warrants further investigation against a panel of pathogenic bacteria and fungi. nih.govresearchgate.netumz.ac.ir The anti-inflammatory properties of related tetrahydropyran derivatives suggest that this compound could be a lead compound for the development of new treatments for inflammatory disorders. rsc.org
Moreover, the cytotoxic effects of some pyran-2-one derivatives against cancer cell lines highlight a promising avenue for oncological research. A study on a bioactive compound containing a tetrahydropyran ring, isolated from Euclea crispa, demonstrated significant antioxidant activity and the ability to induce apoptosis in ovarian cancer cells, suggesting that this compound could serve as a scaffold for the design of novel anticancer agents. rsc.org
| Biological Activity | Compound/Derivative | Research Model | Key Findings | Reference(s) |
| Antioxidant | This compound | DPPH radical scavenging assay | Significant reduction in DPPH radical concentration. | |
| Cytotoxicity | This compound derivative | PC-3 (prostate cancer) and MCF-7 (breast cancer) cell lines | Exhibited enhanced cytotoxicity compared to parent compounds. | |
| Antimicrobial | Pyrazole-based heterocycles from 2(3H)-furanone | Staphylococcus aureus, Haemophilus, Candida albicans | Potent growth inhibition. | nih.gov |
| Anti-inflammatory | ((2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) methanol | Murine models of pain and inflammation | Demonstrated antinociceptive and anti-inflammatory effects. | rsc.org |
| Apoptosis Induction | (5E,7E)-4,5,6 trihydroxy-3-(hydroxymethyl)tetrahydro-2H-pyran-2-ylheptadeca-5,7-dienoate | HO-8910 (ovarian cancer) cells | Reduced expression of anti-apoptotic proteins and increased expression of pro-apoptotic proteins. | rsc.org |
Advanced Computational Modeling for Rational Design in Chemistry and Biology
Computational modeling is becoming an indispensable tool in modern chemical and biological research, offering insights that can guide experimental work and accelerate the discovery process. For this compound, advanced computational methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations hold significant promise.
DFT calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. semanticscholar.org This can aid in understanding reaction mechanisms and predicting the outcomes of synthetic transformations. For example, DFT has been used to study the thermochemistry of competing reactions in the synthesis of δ-valerolactone from biomass-derived 2-hydroxytetrahydropyran. osti.gov
Molecular docking studies can be utilized to predict the binding affinity and interaction modes of this compound with various biological targets, such as enzymes and receptors. semanticscholar.orgnih.govugm.ac.id This information is crucial for the rational design of new therapeutic agents. For instance, molecular docking has been used to investigate the interactions of pyran-2-one derivatives with proteins implicated in type 2 diabetes and to understand the binding of newly designed compounds to Plasmodium dihydrofolate reductase, a key antimalarial drug target. nih.govugm.ac.id
| Computational Method | Application | Potential Insights for this compound | Reference(s) |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and electronic properties. | Understanding of reactivity, stability, and spectroscopic signatures. | semanticscholar.orgosti.gov |
| Molecular Dynamics (MD) Simulations | Investigation of interactions with solvents and biological macromolecules. | Prediction of solubility, stability in biological media, and binding dynamics. | semanticscholar.org |
| Molecular Docking | Prediction of binding modes and affinities to biological targets. | Rational design of derivatives with enhanced biological activity. | semanticscholar.orgnih.govugm.ac.id |
Chemoenzymatic Synthesis and Biocatalysis for Enantioselective Production
The chirality of this compound means that its enantiomers may exhibit different biological activities. Consequently, the development of enantioselective synthetic methods is of paramount importance. Chemoenzymatic synthesis and biocatalysis offer powerful and green alternatives to traditional asymmetric synthesis. cabidigitallibrary.orgrsc.orgresearchgate.netmdpi.commdpi.com
Biocatalysis, the use of enzymes to catalyze chemical reactions, is particularly well-suited for the production of chiral compounds due to the high stereoselectivity of many enzymes. nsf.govacs.org Research on the chemo-enzymatic synthesis of optically enriched β-methyl-δ-valerolactone, a constitutional isomer of this compound, has demonstrated the potential of enoate reductases for the stereoselective reduction of a precursor molecule. nsf.govacs.org Different enoate reductases were shown to produce opposite enantiomers with high enantiomeric excess and conversion rates. acs.org This approach could be adapted for the enantioselective production of this compound.
Future research in this area will likely focus on the discovery and engineering of novel enzymes with high activity and selectivity for the synthesis of this compound. The development of one-pot, multi-enzyme cascade reactions will also be a key area of investigation, aiming to create highly efficient and sustainable processes for the production of enantiomerically pure lactones. rsc.orgmdpi.com
| Enzyme | Substrate | Product Enantiomer | Enantiomeric Excess (ee) | Conversion | Reference(s) |
| YqjM(C26D, I69T) | Anhydromevalonolactone | (+)-β-methyl-δ-valerolactone | 76% | 69% | nsf.govacs.org |
| OYE2 | Anhydromevalonolactone | (−)-β-methyl-δ-valerolactone | 96% | 92% | nsf.govacs.org |
Applications in Advanced Materials Science Research
Lactones are valuable monomers for the synthesis of biodegradable polyesters through ring-opening polymerization (ROP). nih.govrsc.orgnih.govresearchgate.netchemrxiv.orgnih.gov The resulting polymers have potential applications in various fields, including biomedical devices, drug delivery systems, and sustainable packaging. The presence of a methyl group in this compound can influence the properties of the resulting polymer, such as its thermal and mechanical characteristics.
Research on the polymerization of related lactones, such as δ-valerolactone and β-methyl-δ-valerolactone, provides a strong foundation for exploring the potential of this compound in materials science. nih.govrsc.orgnih.govnih.gov For example, the ring-opening polymerization of δ-valerolactone catalyzed by a thermophilic esterase has been successfully demonstrated. nih.govnih.gov Studies on poly(β-methyl-δ-valerolactone) have shown that the stereochemistry of the monomer can impact the properties of the resulting polyester. acs.org Isotactic poly(β-methyl-δ-valerolactone) was found to be an amorphous material with a low softening temperature. acs.org
Future research in this area will involve the controlled polymerization of this compound to produce polyesters with tailored properties. The investigation of copolymers of this compound with other lactones or monomers will also be a key area of interest, with the aim of creating new materials with a wide range of physical and chemical properties. The biodegradability and biocompatibility of these novel polyesters will also be a critical aspect of future studies.
| Monomer | Polymer | Polymerization Method | Key Polymer Properties | Reference(s) |
| δ-Valerolactone | Poly(δ-valerolactone) | Enzymatic Ring-Opening Polymerization | Biocompatible polyester | nih.govnih.gov |
| β-Methyl-δ-valerolactone | Poly(β-methyl-δ-valerolactone) | Not specified | Amorphous with a low softening temperature (-52 °C) | nsf.govacs.org |
| β-Methyl-δ-valerolactone | Poly(ester-amide)s | Reaction of diamidodiols with diacid chlorides | Tough, ductile materials with tunable stiffness | rsc.orgnih.gov |
Q & A
Q. Advanced (Analytical Methods)
- NMR : ¹H NMR shows distinct signals for the lactone carbonyl (δ 170–175 ppm) and methyl group (δ 1.2–1.5 ppm). 2D NMR (COSY, HSQC) resolves ring conformation .
- IR : Strong C=O stretch at ~1740 cm⁻¹ confirms lactone formation .
- Mass Spectrometry : ESI-MS typically displays [M+H]⁺ peaks at m/z 114–116, with fragmentation patterns indicating ring-opening pathways .
What experimental strategies are used to investigate the biological activity of this compound derivatives?
Q. Advanced (Biological Applications)
- Enzyme Assays : Measure inhibition of target enzymes (e.g., cyclooxygenase) via fluorescence polarization or calorimetry. The pyran ring’s oxygen can coordinate catalytic metal ions .
- Cellular Studies : Use HEK293 or CHO cells transfected with receptors (e.g., GPR12) to assess cAMP modulation, as seen in related lactones .
- Molecular Docking : Model hydrogen-bond interactions between the lactone’s carbonyl and enzyme active sites (e.g., serine proteases) .
How does the steric and electronic environment of substituents affect the stability of this compound derivatives?
Q. Advanced (Stability/Reactivity)
- Steric Effects : Bulky substituents (e.g., phenyl groups) reduce ring strain, enhancing thermal stability. For example, 5-ethyltetrahydro-2H-pyran-2-one has a boiling point of 64–66°C at 0.2 Torr .
- Electronic Effects : Electron-withdrawing groups (e.g., nitro) increase lactone electrophilicity, accelerating hydrolysis. Stability in aqueous buffers (pH 4–7) is critical for biological assays .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Q. Advanced (Process Chemistry)
- Reactor Design : Transition from batch to continuous flow systems improves heat dissipation and yield consistency .
- Purification : Chromatography is impractical at scale; use distillation or recrystallization (e.g., from ethyl acetate/hexane) .
- Byproduct Management : Optimize quenching steps (e.g., NaHCO₃ washes) to remove acidic impurities .
How can computational chemistry guide the optimization of this compound-based drug candidates?
Q. Advanced (Theoretical Modeling)
- QSAR Models : Correlate substituent lipophilicity (logP) with membrane permeability. Methyl groups improve bioavailability by reducing polarity .
- MD Simulations : Predict binding kinetics to targets like kinases or GPCRs, leveraging the pyran ring’s conformational flexibility .
- ADMET Prediction : Tools like SwissADME estimate metabolic stability (CYP450 interactions) and toxicity thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
